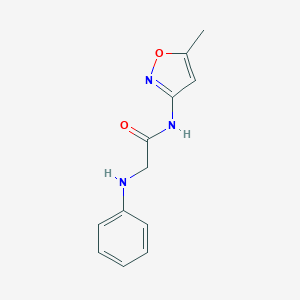![molecular formula C24H20N2O4 B271055 N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271055.png)
N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DBF-MO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to work through multiple pathways. In cancer cells, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide induces apoptosis by activating caspase-3 and inhibiting the Akt/mTOR pathway. In neurodegenerative diseases, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In inflammation, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In neurodegenerative diseases, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide reduces oxidative stress and inflammation, and protects against neuronal damage. In inflammation, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide inhibits the production of pro-inflammatory cytokines, and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, its limitations include its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide research. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Another direction is to optimize its synthesis method to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of dibenzo[b,d]furan with 4-methoxybenzaldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine, which is then reacted with 3-(4-methoxyphenyl)-2-cyanoacrylate to form N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide.
Applications De Recherche Scientifique
N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Formule moléculaire |
C24H20N2O4 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
N-dibenzofuran-3-yl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H20N2O4/c1-29-18-9-7-17(8-10-18)26-14-15(12-23(26)27)24(28)25-16-6-11-20-19-4-2-3-5-21(19)30-22(20)13-16/h2-11,13,15H,12,14H2,1H3,(H,25,28) |
Clé InChI |
RNGYZPUVGBMXMM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
SMILES canonique |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270972.png)
![N-(3-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270975.png)
![N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270976.png)
![N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270977.png)
![N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270979.png)
![2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270980.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)

![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)